molecular formula C16H19F3N2O B2975431 (3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one CAS No. 338393-21-8

(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one

Cat. No.: B2975431
CAS No.: 338393-21-8
M. Wt: 312.336
InChI Key: ZAPDCEJQVOEBAF-AWGJLQHSSA-N
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Description

(3E,5E)-6-(Dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one is a fluorinated enaminone derivative characterized by a conjugated dienone backbone. Its structure features a trifluoromethyl group at the 1-position, a dimethylamino group at the 6-position, and a 2,4-dimethylanilino substituent at the 4-position. The (3E,5E) stereochemistry ensures a planar, conjugated system, which may enhance electronic delocalization and stability. Its InChIKey (DKFZYDUFFFAINA-NYLCCMIJSA-N) and CAS number (68513-04-2) confirm its unique identity .

Properties

IUPAC Name

(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluorohexa-3,5-dien-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F3N2O/c1-11-5-6-14(12(2)9-11)20-13(7-8-21(3)4)10-15(22)16(17,18)19/h5-10,20H,1-4H3/b8-7+,13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPDCEJQVOEBAF-AWGJLQHSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=CC(=O)C(F)(F)F)C=CN(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)N/C(=C/C(=O)C(F)(F)F)/C=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818947
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

(3E,5E)-6-(dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, including anti-inflammatory properties and cytotoxicity evaluations.

Chemical Structure and Properties

The compound belongs to a class of chemicals characterized by the presence of a trifluoromethyl group and a dimethylamino moiety. Its structure can be represented as follows:

 3E 5E 6 dimethylamino 4 2 4 dimethylanilino 1 1 1 trifluoro 3 5 hexadien 2 one\text{ 3E 5E 6 dimethylamino 4 2 4 dimethylanilino 1 1 1 trifluoro 3 5 hexadien 2 one}

Key Properties

  • CAS Number : 338393-21-8
  • Molecular Formula : C16H18F3N
  • Molecular Weight : 305.32 g/mol

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit significant anti-inflammatory activities. For instance:

  • Inhibition of Cytokines : Certain derivatives have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in RAW 264.7 macrophage cells. This suggests that the compound may modulate inflammatory pathways effectively .
  • Carrageenan-Induced Edema Model : In vivo studies demonstrated that treatment with similar compounds resulted in reduced paw edema in rats induced by carrageenan. The efficacy was reported to surpass that of traditional anti-inflammatory drugs like celecoxib and indomethacin .

Cytotoxicity Evaluation

The cytotoxicity of this compound was assessed using mouse bone marrow cells. The findings revealed:

  • Low Cytotoxicity : The compound exhibited no significant cytotoxic effects at tested concentrations, indicating a favorable safety profile for further development as a therapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of TNF-α and IL-6 production
In vivo Edema ReductionSignificant reduction in carrageenan-induced edema
CytotoxicityNo significant cytotoxicity against bone marrow cells

Case Study 1: Anti-inflammatory Efficacy

A study focused on the synthesis of N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-one derivatives highlighted the anti-inflammatory potential of compounds structurally similar to this compound. These compounds were tested for their ability to inhibit inflammatory mediators in vitro and showed promising results in reducing inflammation in animal models .

Case Study 2: Safety Profile Assessment

Another investigation evaluated the safety profile of various derivatives related to this compound. The results indicated low cytotoxicity levels across multiple tested compounds when evaluated against mouse bone marrow cells. This finding supports the potential therapeutic use of these derivatives without significant risk of toxicity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of trifluorohexadien-2-one derivatives with variations in the amino and aryl substituents. Below is a detailed comparison with structurally analogous compounds from :

Table 1: Structural and Commercial Comparison of Trifluorohexadien-2-one Derivatives

Compound Name Substituents (Position 4) Substituents (Position 6) Suppliers CAS Number InChIKey
(3E,5E)-6-(Dimethylamino)-4-(2,4-dimethylanilino)-1,1,1-trifluoro-3,5-hexadien-2-one (Target) 2,4-Dimethylanilino Dimethylamino 4 68513-04-2 DKFZYDUFFFAINA-NYLCCMIJSA-N
(3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(4-fluoroanilino)-3,5-hexadien-2-one 4-Fluoroanilino Dimethylamino 4 338393-25-2 NSJVWZSRKSURAR-GHYOLMRSSA-N
(3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-{[4-(trifluoromethyl)phenyl]amino}-hexa-3,5-dien-2-one 4-(Trifluoromethyl)phenylamino Dimethylamino 2 338401-81-3 BGPHVZCDJOJOFG-ANKZSMJWSA-N
(3E,5E)-6-(Dimethylamino)-1,1,1-trifluoro-4-(pyridin-2-ylamino)-3,5-hexadien-2-one Pyridin-2-ylamino Dimethylamino 1 338393-29-6 PJKQZKNTVOLUOW-QGHYKFKQSA-N
(3E,5Z)-6-(Dimethylamino)-1,1,1-trifluoro-4-(2-phenoxyanilino)-3,5-hexadien-2-one 2-Phenoxyanilino Dimethylamino 4 23400-52-4 YRUMHTHCEZRHTN-UHFFFAOYSA-N

Key Observations:

Substituent Effects on Electronic Properties: The 2,4-dimethylanilino group in the target compound introduces steric bulk and moderate electron-donating effects due to methyl groups. The 4-(trifluoromethyl)phenylamino substituent (in the 2-supplier compound) adds strong electron-withdrawing character, which could enhance electrophilicity at the carbonyl group. However, its lower commercial availability suggests synthetic challenges or niche applications .

The 2-phenoxyanilino substituent (4 suppliers) combines steric bulk with an oxygen linker, which might improve solubility or modulate intermolecular interactions .

Commercial Availability: The target compound and the 4-fluoroanilino and 2-phenoxyanilino derivatives each have 4 suppliers, suggesting broader utility or easier synthesis compared to the pyridinyl and trifluoromethyl analogs. This could correlate with stability, cost, or demand in pharmacological or materials research .

Stereochemical Variations: The (3E,5Z) isomer of the 2-phenoxyanilino derivative highlights the impact of geometry on properties. The Z-configuration at the 5-position may disrupt conjugation, reducing planarity and altering electronic behavior compared to the all-E target compound .

Research Implications

  • The substituent diversity in these compounds allows systematic exploration of structure-activity relationships (SAR), particularly in contexts like kinase inhibition or fluorophore development.
  • The commercial availability of certain analogs (e.g., 4-fluoroanilino, 2-phenoxyanilino) positions them as viable candidates for further functionalization or benchmarking studies .

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